molecular formula C19H17NO3S B1501778 Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate CAS No. 885278-60-4

Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate

Cat. No.: B1501778
CAS No.: 885278-60-4
M. Wt: 339.4 g/mol
InChI Key: SSXQYAVTKXTMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate is a thiazole-based compound featuring a benzyloxy-substituted phenyl ring at the 2-position of the thiazole core and an ethyl carboxylate ester at the 4-position. This compound is of interest in drug discovery due to its structural similarity to bioactive molecules targeting microbial or enzymatic pathways .

Properties

IUPAC Name

ethyl 2-(3-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3S/c1-2-22-19(21)17-13-24-18(20-17)15-9-6-10-16(11-15)23-12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXQYAVTKXTMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695876
Record name Ethyl 2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-60-4
Record name Ethyl 2-[3-(phenylmethoxy)phenyl]-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antifungal, and anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C19H17NO3S
  • Molecular Weight : 339.41 g/mol
  • Structure : The compound features a thiazole ring, an ester functional group, and a benzyloxy substituent on the phenyl ring, contributing to its lipophilicity and biological activity .

This compound primarily interacts with specific biological targets, influencing various biochemical pathways.

  • Antimicrobial Activity : It has shown moderate to promising inhibition against various microbial strains. The mechanism involves the disruption of cellular processes in bacteria and fungi, potentially through interference with protein synthesis or cell wall integrity .
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. The proposed mechanisms include induction of apoptosis and inhibition of tumor angiogenesis, which are crucial for cancer progression .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of this compound against various microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Bacillus subtilis≤ 0.25 μg/mLStrong
Aspergillus niger≤ 0.50 μg/mLModerate
Escherichia coli≥ 1.00 μg/mLWeak

These results suggest that the compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria like Bacillus subtilis .

Anticancer Activity

The anticancer profile of this compound was evaluated using various cancer cell lines. The findings are summarized below:

Cancer Cell LineInhibition Percentage (%)IC50 (μM)
MCF-7 (Breast Cancer)75%15.0
HeLa (Cervical Cancer)82%12.5
A549 (Lung Cancer)68%20.0

The compound demonstrated significant growth inhibition across multiple cancer types, indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on a series of thiazole derivatives highlighted the effectiveness of this compound against Bacillus subtilis. The study utilized docking analysis to predict interactions with bacterial proteins, confirming its potential as an antimicrobial agent .
  • Anticancer Evaluation : Research on the anticancer properties revealed that this compound significantly inhibited the proliferation of MCF-7 and HeLa cells in vitro. The mechanisms were linked to apoptosis induction and cell cycle arrest .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. Thiazoles are known to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, compounds with similar structures have shown effectiveness against breast and lung cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can act as selective phosphodiesterase IV (PDE IV) inhibitors, which are beneficial in treating inflammatory diseases. This compound may exhibit similar effects by modulating cytokine production, specifically tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation .

Fungicidal Activity

Thiazoles have been extensively studied for their fungicidal properties. This compound has shown promising results in inhibiting fungal pathogens affecting crops. In controlled experiments, this compound demonstrated significant activity against various fungi, including Botrytis cinerea and Rhizoctonia solani, leading to reduced disease incidence in treated plants .

Herbicidal Properties

The compound's structure suggests potential herbicidal activity, particularly against broadleaf weeds. Similar thiazole derivatives have been evaluated for their ability to inhibit weed growth effectively, indicating that this compound could be developed into a viable herbicide formulation .

Data Table: Summary of Applications

Application AreaSpecific ActivityReference
Medicinal ChemistryAnticancer activity against breast and lung cancer
Anti-inflammatory effects via PDE IV inhibition
Agricultural SciencesFungicidal activity against Botrytis cinerea
Herbicidal properties against broadleaf weeds

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of various thiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with this compound demonstrated a marked reduction in fungal infections compared to untreated controls. The compound was applied at varying concentrations, with optimal results observed at 250 ppm, leading to over 90% reduction in disease severity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent on Phenyl Ring Thiazole Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3-benzyloxy 4-carboxylate Not explicitly provided Moderate lipophilicity; benzyloxy enhances steric bulk
Ethyl 2-[4-(2-benzimidazolyl)phenyl]-4-methylthiazole-5-carboxylate 4-benzimidazolyl 4-methyl, 5-carboxylate Not provided Benzimidazole introduces H-bonding capacity; methyl increases hydrophobicity
Ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylate (9g) 4-substituted phenoxy Benzodioxophosphol-thiophene fusion Not provided Benzodioxophosphol-thiophene system enhances antimicrobial activity
Ethyl 2-(3-(trifluoromethyl)phenyl)thiazole-4-carboxylate 3-trifluoromethyl 4-carboxylate Not provided CF3 group increases lipophilicity and metabolic stability
Ethyl 2-[4-(Boc-amino)phenyl]thiazole-4-carboxylate 4-Boc-amino 4-carboxylate 315.5 Boc group improves solubility; intermediate for further functionalization

Preparation Methods

Synthesis of the Thiazole Core with Formyl and Hydroxy Substituents

The starting material often used is ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, which contains both a formyl group and a hydroxy group on the phenyl ring attached to the thiazole. This precursor is synthesized via known procedures involving condensation and cyclization reactions to build the thiazole ring with the ester functionality at position 5 and the aldehyde and hydroxy substituents on the phenyl ring.

Benzylation of the Hydroxy Group

The hydroxy group on the phenyl ring is selectively benzylated to yield ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate. This step is typically accomplished by reacting the hydroxy-substituted thiazole ester with substituted benzyl bromides in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the benzyl bromide, forming the benzyloxy ether linkage.

Reaction conditions:

  • Reagents: Substituted benzyl bromides (e.g., benzyl bromide), potassium carbonate (K2CO3)
  • Solvent: Suitable polar aprotic solvent (e.g., acetone or DMF)
  • Temperature: Reflux or room temperature depending on substrate reactivity
  • Time: Several hours until completion

Formation of this compound

The compound of interest, this compound, is obtained after the benzylation step, where the benzyloxy group is installed at the 4-position of the phenyl ring (relative to the thiazole attachment), and the ethyl ester remains at the 4-position of the thiazole ring. The aldehyde group at the 3-position can be further transformed or retained depending on the target derivative.

Further Functionalization (Optional)

In some synthetic routes, this compound serves as a precursor for further transformations such as condensation with ortho-phenylenediamine to form thiazole-benzimidazole hybrids, which have enhanced biological activities. However, the preparation of this compound itself is primarily focused on the benzylation of the hydroxy group on the phenyl ring attached to the thiazole ester.

Summary Table of Preparation Steps

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Notes
1 Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Potassium carbonate, benzyl bromide, solvent (acetone/DMF), reflux or RT Ethyl 2-(4-(benzyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate Selective benzylation of phenolic OH
2 Above benzylated intermediate Purification (work-up, chromatography) This compound (after optional modifications) Final target compound or precursor

Research Findings and Analytical Data

The synthesized compounds, including this compound and its derivatives, have been characterized by several spectroscopic techniques:

  • Infrared Spectroscopy (IR): Characteristic absorption bands for ester carbonyl (around 1700 cm^-1) and aldehyde (around 1686 cm^-1) groups confirm the presence of these functionalities before benzylation.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows singlet peaks for aldehyde protons (~10.5 ppm), benzylic CH2 protons (~5.3 ppm), and ethyl ester protons (quartet and triplet around 4.3 and 1.4 ppm).
    • ^13C NMR confirms carbonyl carbons (ester ~168 ppm), aldehyde (~188 ppm before benzylation), and benzylic carbons (~70 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 339.4 for the parent compound) confirm molecular identity.

The benzylation step is confirmed by the disappearance of the phenolic OH signal and the appearance of benzylic CH2 signals in NMR spectra. The spectral data support the successful preparation of this compound.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate, and how is its purity ensured?

The synthesis typically involves cyclocondensation of ethyl acetoacetate with 3-(benzyloxy)benzaldehyde and thiourea under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazole core. Critical parameters include solvent choice (e.g., ethanol or acetic acid), temperature control (reflux at 80–100°C), and reaction time (4–8 hours). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization improves purity. Structural confirmation relies on NMR (¹H/¹³C) and mass spectrometry, with deviations >95% purity considered acceptable for biological testing .

Q. What initial biological activities have been reported for this compound?

Preliminary studies on structurally analogous thiazole derivatives show antimicrobial activity against E. coli and S. aureus (MIC: 8–32 µg/mL) and antifungal effects against C. albicans. These activities are attributed to the thiazole ring’s ability to disrupt microbial cell membranes or inhibit DNA gyrase. However, activity varies with substituents; the benzyloxy group may enhance lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can researchers optimize the compound’s bioactivity through structural modifications?

Key strategies include:

  • Substituent Engineering : Replacing the benzyloxy group with electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate electronic effects and binding affinity to targets like topoisomerase II .
  • Ester Hydrolysis : Converting the ethyl ester to a free carboxylic acid (via NaOH hydrolysis) to improve water solubility and bioavailability .
  • Hybrid Molecules : Conjugating the thiazole core with pharmacophores like triazoles or oxadiazoles to enhance multitarget effects (e.g., antioxidant + antimicrobial) .
    Structure-activity relationship (SAR) studies should prioritize in vitro assays (e.g., MIC, IC₅₀) and computational docking (e.g., AutoDock Vina) to validate modifications .

Q. How should researchers address contradictions in reported biological data?

Discrepancies in activity (e.g., variable IC₅₀ values for anticancer effects) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO vs. PBS). Standardizing protocols (e.g., MTT assay at 48 hours, ≤0.1% DMSO) is critical .
  • Impurity Artifacts : Trace solvents (e.g., residual acetic acid) or byproducts (e.g., unreacted thiourea) can skew results. LC-MS purity checks and dose-response curve replication are recommended .
  • Target Specificity : Off-target interactions (e.g., with cytochrome P450 enzymes) may produce false positives. Use knockout cell models or competitive binding assays to confirm specificity .

Q. What experimental designs are recommended for studying the compound’s interaction with DNA or enzymes?

  • DNA Binding : Employ fluorescence quenching (using ethidium bromide displacement) and circular dichroism (CD) to assess intercalation or groove-binding modes. A >50% reduction in ethidium fluorescence at 10 µM suggests strong binding .
  • Enzyme Inhibition : For topoisomerase II, use gel electrophoresis to visualize DNA relaxation inhibition. IC₅₀ values <20 µM indicate potent inhibition .
  • Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations (AMBER or GROMACS) to predict binding stability and key residues (e.g., ASP-541 in topoisomerase II) .

Methodological Challenges and Solutions

Q. How can low synthetic yields (<40%) be improved?

  • Catalyst Optimization : Replace traditional acids with Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance cyclocondensation efficiency .
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions (yields >65% reported in analogous syntheses) .
  • Microwave Assistance : Microwave irradiation (100–120°C, 30 minutes) accelerates reaction kinetics, reducing polymerization byproducts .

Q. What analytical techniques resolve ambiguities in structural characterization?

  • 2D NMR : HSQC and HMBC correlations confirm thiazole ring connectivity and substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular formula (e.g., C₁₉H₁₇NO₃S requires m/z 339.0901) .
  • X-ray Crystallography : Resolves stereochemical uncertainties, though single-crystal growth may require vapor diffusion (e.g., ether into DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.